N'-Hydroxy-N-phenyl-3-pyridinecarboximidamide
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Overview
Description
N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide is a chemical compound with the molecular formula C12H11N3O It is known for its unique structure, which includes a pyridine ring, a phenyl group, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with hydroxylamine and a phenylating agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and pyridine rings can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N’-phenylbenzamidine
- N-Hydroxy-N’-phenylacetamidine
- N-Hydroxy-N’-phenylthiourea
Uniqueness
N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
N-hydroxy-N'-phenylpyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9,16H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDMHALWOPHQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CN=CC=C2)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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